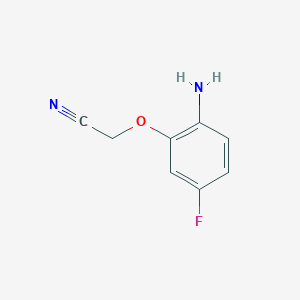

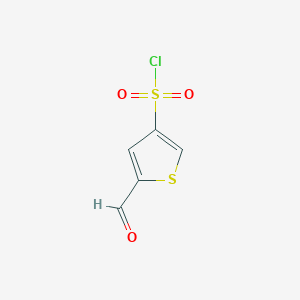

![molecular formula C12H18N2O4S B2396762 2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid CAS No. 438252-51-8](/img/structure/B2396762.png)

2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid, commonly known as Boc-L-Val-Tz-OH, is a synthetic amino acid derivative that has been widely used in scientific research. This compound is a member of the Boc-amino acid family, which is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus. Boc-L-Val-Tz-OH has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Condensation and Formation Studies : The compound forms specific condensates under alkali conditions and can be synthesized using an optimized orthogonal experiment. The yield of the product can reach up to 86.8% under certain conditions such as a reaction temperature of 5°C and a reaction time of 5 hours (Wang Yu-huan, 2009).

- Structure Analysis : The molecular structure of derivatives related to this compound has been determined, revealing interesting hydrogen-bonded formations and interactions with other molecules, indicating a potential for complex formation and molecular interactions (D. Lynch & I. Mcclenaghan, 2004).

Biological Applications and Studies

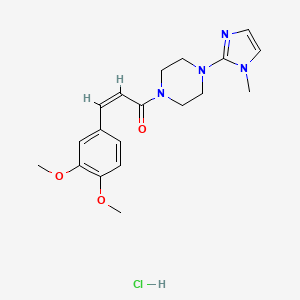

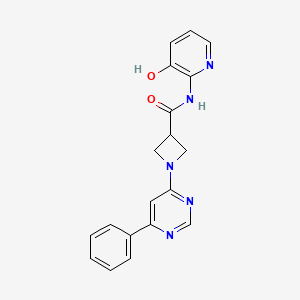

- Inhibitor Design and Biological Evaluation : The compound has been used in the structure-based design and synthesis of potent inhibitors for specific proteins like p38α MAPK. This highlights its potential in therapeutic applications and drug design (Matthäus Getlik et al., 2012).

- Microwave Assisted Synthesis and Pharmacological Activities : Derivatives of this compound have been synthesized and screened for various pharmacological activities such as anti-inflammatory and analgesic activities. Molecular docking studies were performed to predict possible binding modes, showing the compound's potential in drug development (M. Attimarad et al., 2017).

- Antimicrobial Activities : Some derivatives have been tested for antimicrobial activity against various bacterial isolates, showcasing their potential in creating new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Industrial Applications and Material Science

- Synthesis for Industrial Applications : The compound has been used in the synthesis of specific derivatives for industrial applications, indicating its potential in material science and industrial chemistry (S. Shafi et al., 2021).

Mécanisme D'action

Target of Action

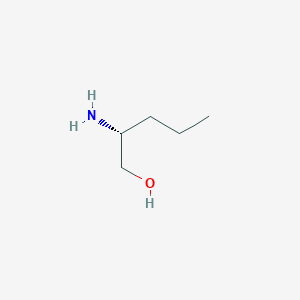

Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis .

Mode of Action

The compound likely interacts with its targets through the tert-butyloxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

Given its structural similarity to boc-protected amino acids, it may be involved in peptide synthesis pathways .

Pharmacokinetics

The boc group generally improves the stability of the protected compound, which could potentially enhance its bioavailability .

Result of Action

Boc-protected compounds are often used in the synthesis of peptides, suggesting that this compound could play a role in the production of specific peptide sequences .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. For instance, the Boc group can be removed under acidic conditions . Therefore, the compound’s activity may be influenced by the acidity of its environment.

Propriétés

IUPAC Name |

2-(2-ethyl-1,3-thiazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-5-8-13-7(6-19-8)9(10(15)16)14-11(17)18-12(2,3)4/h6,9H,5H2,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKADKJXCKBGVJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2396680.png)

![3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B2396684.png)

![4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2396692.png)

![6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol](/img/structure/B2396693.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide](/img/structure/B2396697.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2396698.png)